3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
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Overview
Description
The compound 3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and coupling of aromatic rings. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation: The protected sugar moieties are then glycosylated using glycosyl donors and acceptors under acidic or basic conditions.
Coupling of Aromatic Rings: The glycosylated intermediates are coupled with the aromatic rings through ether or ester linkages using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient protecting groups, catalysts, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate (PCC) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups and aromatic rings make it a versatile intermediate for the preparation of various derivatives.
Biology
In biology, the compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a candidate for the development of drugs for the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings. Its multiple functional groups allow for the modification of its chemical structure to achieve desired properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings can interact with hydrophobic regions of proteins, influencing their conformation and function. Additionally, the compound can scavenge free radicals, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Myricetin: A flavonoid with multiple hydroxyl groups and similar chemical structure.
Uniqueness
The uniqueness of 3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one lies in its complex structure, which includes multiple hydroxyl groups and aromatic rings. This complexity allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H30O13 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/t19?,20?,21?,22?,23?,24?,25?,26-/m1/s1 |
InChI Key |
VMMVZVPAYFZNBM-KAJKELGNSA-N |
Isomeric SMILES |
C1[C@@](C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O |
Origin of Product |
United States |
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